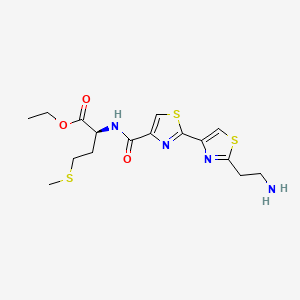
L-Methionine, N-((2'-(2-aminoethyl)(2,4'-bithiazol)-4-yl)carbonyl)-, ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Methionine, N-((2’-(2-aminoethyl)(2,4’-bithiazol)-4-yl)carbonyl)-, ethyl ester is a complex organic compound that belongs to the class of amino acid derivatives. This compound is characterized by the presence of a bithiazole ring system, which is a unique structural feature that imparts specific chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Methionine, N-((2’-(2-aminoethyl)(2,4’-bithiazol)-4-yl)carbonyl)-, ethyl ester typically involves multiple steps, starting from readily available starting materials. The key steps in the synthesis include the formation of the bithiazole ring system, the introduction of the aminoethyl group, and the coupling of the L-methionine moiety. The reaction conditions often involve the use of specific catalysts, solvents, and temperature control to ensure high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to achieve the desired quality and quantity of the compound.
Chemical Reactions Analysis
Types of Reactions
L-Methionine, N-((2’-(2-aminoethyl)(2,4’-bithiazol)-4-yl)carbonyl)-, ethyl ester can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of reduced derivatives with different functional groups.
Substitution: The bithiazole ring system can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the bithiazole ring system.
Scientific Research Applications
L-Methionine, N-((2’-(2-aminoethyl)(2,4’-bithiazol)-4-yl)carbonyl)-, ethyl ester has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and enzyme inhibition properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the treatment of certain diseases or as a drug delivery agent.
Industry: It is used in the development of new materials, catalysts, and other industrial applications.
Mechanism of Action
The mechanism by which L-Methionine, N-((2’-(2-aminoethyl)(2,4’-bithiazol)-4-yl)carbonyl)-, ethyl ester exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes, receptors, or other biomolecules, leading to changes in their activity or function. The bithiazole ring system plays a crucial role in these interactions, contributing to the compound’s unique biological activities.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to L-Methionine, N-((2’-(2-aminoethyl)(2,4’-bithiazol)-4-yl)carbonyl)-, ethyl ester include other amino acid derivatives with bithiazole ring systems or related structures. Examples include:
Uniqueness
What sets L-Methionine, N-((2’-(2-aminoethyl)(2,4’-bithiazol)-4-yl)carbonyl)-, ethyl ester apart from similar compounds is its specific combination of functional groups and structural features. This unique arrangement imparts distinct chemical properties and biological activities, making it a valuable compound for various scientific and industrial applications.
Properties
CAS No. |
86179-50-2 |
|---|---|
Molecular Formula |
C16H22N4O3S3 |
Molecular Weight |
414.6 g/mol |
IUPAC Name |
ethyl (2S)-2-[[2-[2-(2-aminoethyl)-1,3-thiazol-4-yl]-1,3-thiazole-4-carbonyl]amino]-4-methylsulfanylbutanoate |
InChI |
InChI=1S/C16H22N4O3S3/c1-3-23-16(22)10(5-7-24-2)19-14(21)11-8-26-15(20-11)12-9-25-13(18-12)4-6-17/h8-10H,3-7,17H2,1-2H3,(H,19,21)/t10-/m0/s1 |
InChI Key |
XZNCZDGQCBYDGY-JTQLQIEISA-N |
Isomeric SMILES |
CCOC(=O)[C@H](CCSC)NC(=O)C1=CSC(=N1)C2=CSC(=N2)CCN |
Canonical SMILES |
CCOC(=O)C(CCSC)NC(=O)C1=CSC(=N1)C2=CSC(=N2)CCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


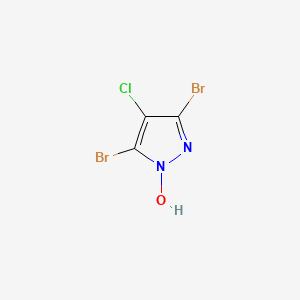



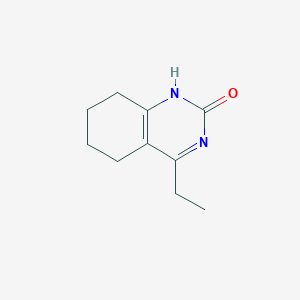

![2-[4-(Diethylamino)phenyl]-5-nitronaphthalene-1,4-dione](/img/structure/B14411592.png)

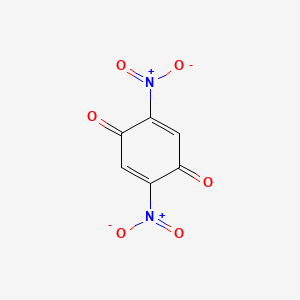
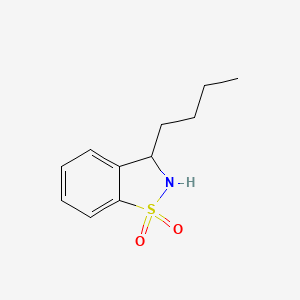
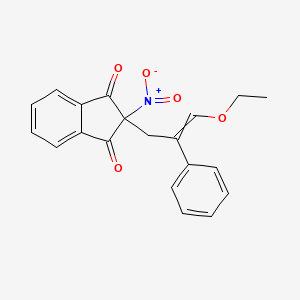
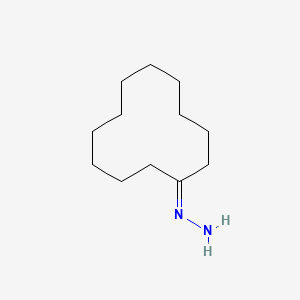

![2-[2-(Phenanthren-9-YL)ethenyl]thiophene](/img/structure/B14411632.png)
